molecular formula C12H15F2N B8186567 Benzyl-(2,2-difluoro-pent-4-enyl)-amine

Benzyl-(2,2-difluoro-pent-4-enyl)-amine

Cat. No.: B8186567
M. Wt: 211.25 g/mol
InChI Key: IXADHIXWHKBMDD-UHFFFAOYSA-N
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Description

Benzyl-(2,2-difluoro-pent-4-enyl)-amine is an organic compound characterized by the presence of a benzyl group attached to a 2,2-difluoro-pent-4-enyl amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(2,2-difluoro-pent-4-enyl)-amine typically involves the following steps:

    Starting Materials: The synthesis begins with benzyl chloride and 2,2-difluoro-pent-4-enylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: Benzyl chloride is added dropwise to a solution of 2,2-difluoro-pent-4-enylamine in an appropriate solvent such as ethanol or acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Benzyl-(2,2-difluoro-pent-4-enyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group or the amine group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

Major Products Formed:

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Benzyl-(2,2-difluoro-pent-4-enyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl-(2,2-difluoro-pent-4-enyl)-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can trigger signaling pathways that result in various biological effects.

Comparison with Similar Compounds

    Benzylamine: Lacks the 2,2-difluoro-pent-4-enyl group, making it less complex.

    2,2-Difluoro-pent-4-enylamine: Lacks the benzyl group, resulting in different chemical properties.

Uniqueness: Benzyl-(2,2-difluoro-pent-4-enyl)-amine is unique due to the presence of both the benzyl and 2,2-difluoro-pent-4-enyl groups, which confer distinct chemical and biological properties.

Biological Activity

Benzyl-(2,2-difluoro-pent-4-enyl)-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that combines a benzyl group with a 2,2-difluoro-pent-4-enyl moiety. This combination is significant because it enhances the compound's chemical reactivity and biological interactions compared to simpler amines.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various signaling pathways, leading to diverse biological effects:

  • Molecular Targets : The compound may interact with enzymes involved in metabolic pathways or receptors that mediate cellular responses.
  • Pathways Involved : Such interactions can trigger signaling cascades that influence cell proliferation, apoptosis, and other critical cellular functions.

Biological Activity

Research has indicated several potential biological activities for this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, structure-activity relationship (SAR) studies have shown that modifications in the benzyl group can enhance antiproliferative effects against various cancer cell lines .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes. For example, it may act as an inhibitor of α-glucosidase, which is relevant in diabetes management. In vitro studies have demonstrated promising IC50 values for related compounds in this category .
  • Therapeutic Potential : this compound is also being explored for its potential therapeutic uses beyond oncology, including anti-inflammatory applications and as a precursor in drug development.

Comparative Analysis

To understand the uniqueness of this compound further, it is helpful to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
Benzylamine Lacks the 2,2-difluoro-pent-4-enyl groupLimited biological activity compared to the target compound
2,2-Difluoro-pent-4-enylamine Lacks the benzyl groupDifferent chemical properties; less complex
Benzyl-(3-fluoropropenyl)-amine Similar benzyl structure but different alkeneExhibits different interaction profiles

This comparison highlights how the presence of both the benzyl and difluorinated groups in this compound contributes to its distinct biological properties.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological effects of this compound:

  • In Vitro Studies : Research has shown that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, one study reported an IC50 value indicating significant antiproliferative activity at low concentrations .
  • Mechanistic Insights : Studies utilizing molecular docking techniques have provided insights into how this compound interacts with target proteins at the molecular level. This includes predictions of binding affinities and potential active sites on target enzymes .

Properties

IUPAC Name

N-benzyl-2,2-difluoropent-4-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c1-2-8-12(13,14)10-15-9-11-6-4-3-5-7-11/h2-7,15H,1,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXADHIXWHKBMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CNCC1=CC=CC=C1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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